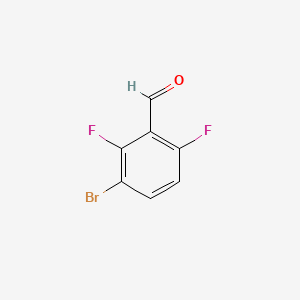

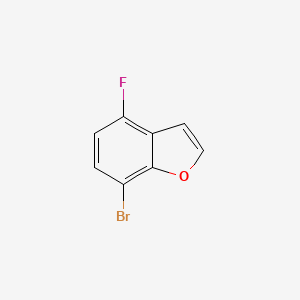

6-Bromo-5-methoxypicolinaldehyde

Übersicht

Beschreibung

6-Bromo-5-methoxypicolinaldehyde is a compound of interest in the field of organic chemistry due to its potential as an intermediate in the synthesis of various biologically active molecules. While the specific compound is not directly mentioned in the provided papers, the related compounds and their synthesis pathways offer valuable insights into the chemical behavior and properties of bromo-methoxypyridine derivatives.

Synthesis Analysis

The synthesis of related compounds demonstrates the complexity and specificity required in organic synthesis. For instance, the efficient synthesis of 5-bromo-2-methoxy-6-methylaminopyridine-3-carboxylic acid, a carboxylic acid moiety of a potent dopamine and serotonin receptors antagonist, involves a multi-step process with regioselective reactions and a final bromination step to introduce the bromo group at the desired position on the pyridine ring . Similarly, the synthesis of 6-bromo-1,2,3,4-tetrahydroisoquinoline and related compounds involves lithiation, formylation, and reductive amination, highlighting the versatility of bromo and methoxy substituents in complex organic syntheses .

Molecular Structure Analysis

The molecular structure of bromo-methoxypyridine derivatives is crucial for their reactivity and biological activity. The crystal structure and DFT study of 3-benzyl-6-bromo-2-methoxyquinoline compounds provide insights into the conformational preferences and electronic properties of such molecules. The consistency between the DFT-optimized structures and the X-ray diffraction data confirms the reliability of computational methods in predicting the molecular geometry of these compounds .

Chemical Reactions Analysis

The chemical reactivity of bromo-methoxypyridine derivatives is influenced by the presence of electron-withdrawing and electron-donating groups, such as bromo and methoxy groups, respectively. These substituents can direct further functionalization of the pyridine ring, as seen in the decarboxylation of 5-methoxyindole-3-carboxylic acids to yield 5-methoxy-6-bromolndoles, which serve as precursors for the synthesis of analogs of biologically active compounds .

Physical and Chemical Properties Analysis

The physical and chemical properties of bromo-methoxypyridine derivatives are determined by their molecular structure. The presence of bromo and methoxy groups can affect the boiling point, melting point, solubility, and stability of these compounds. The DFT calculations, including molecular electrostatic potential and frontier molecular orbitals, provide a theoretical basis for understanding the physicochemical properties of these compounds, such as their reactivity, polarity, and interaction with biological targets .

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemistry

6-Bromo-5-methoxypicolinaldehyde has been utilized in various synthetic pathways, contributing significantly to drug discovery and organic chemistry research. Notably, it serves as a precursor or intermediate in the synthesis of diverse chemical structures:

Telescoping Process in Drug Intermediates Synthesis :

- The compound has been involved in the telescoping process to synthesize key drug intermediates, like 5-bromo-2-methylamino-8-methoxyquinazoline, enhancing the efficiency of the production process. This optimization has been crucial in swiftly supplying compounds to medicinal laboratories (Nishimura & Saitoh, 2016).

Photolabile Protecting Group :

- 6-Bromo-5-methoxypicolinaldehyde has been used in the development of photoremovable protecting groups for aldehydes and ketones, underlining its significance in synthetic chemistry (Lu et al., 2003).

Synthesis of Morphine Fragments :

- The compound has played a role in the synthesis of morphine fragments, indicating its potential in the field of analgesic drug development (Cheng et al., 1997).

Antioxidant and Antiviral Applications

6-Bromo-5-methoxypicolinaldehyde-related compounds have also shown promising biological activities, highlighting their potential in therapeutic applications:

Antioxidant Activity :

- Bromophenols derived from marine red algae, structurally related to 6-Bromo-5-methoxypicolinaldehyde, have demonstrated significant antioxidant activities. These compounds could be instrumental in preventing oxidative deterioration in food (Li et al., 2011).

Antiviral Activity :

- Pyrimidine derivatives involving 6-Bromo-5-methoxypicolinaldehyde have shown marked inhibitory effects on retrovirus replication, suggesting potential applications in antiviral therapies (Hocková et al., 2003).

Material Science and Catalysis

The versatility of 6-Bromo-5-methoxypicolinaldehyde extends into materials science, where its derivatives contribute to the development of novel materials and catalytic processes:

Microwave-Assisted Synthesis in Material Science :

- It has been used in microwave-assisted synthesis to develop new compounds with intricate molecular structures, potentially applicable in material science (Xiao et al., 2011).

Catalysis in Organic Reactions :

- Derivatives of 6-Bromo-5-methoxypicolinaldehyde have been involved in catalyzing selective oxidation reactions, demonstrating the compound's contribution to enhancing the efficiency of organic synthesis (Wang et al., 2021).

Safety And Hazards

This compound is labeled with the GHS07 pictogram, indicating that it can cause harm if swallowed, cause skin irritation, cause serious eye irritation, and may cause respiratory irritation . The precautionary statements associated with this compound are P261 (avoid breathing dust/fume/gas/mist/vapors/spray), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing) .

Eigenschaften

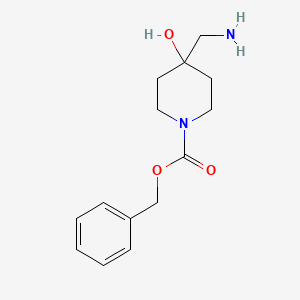

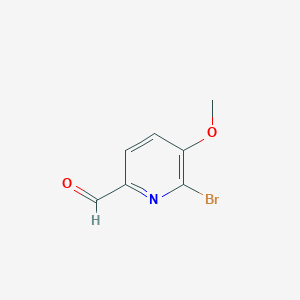

IUPAC Name |

6-bromo-5-methoxypyridine-2-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrNO2/c1-11-6-3-2-5(4-10)9-7(6)8/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USVQCSLXWUKOGP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(N=C(C=C1)C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90624092 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6-Bromo-5-methoxypicolinaldehyde | |

CAS RN |

329217-74-5 | |

| Record name | 6-Bromo-5-methoxypyridine-2-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90624092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.